![molecular formula C20H18F2N2O5 B6560011 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3,4,5-trimethoxybenzamide CAS No. 1021216-48-7](/img/structure/B6560011.png)

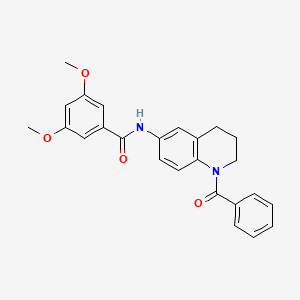

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3,4,5-trimethoxybenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide group). It also contains a 1,2-oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the difluorophenyl group indicates that there are two fluorine atoms attached to the phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring and the difluorophenyl and trimethoxybenzamide groups would contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The oxazole ring, for example, might undergo reactions at the nitrogen or oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other substances .科学研究应用

Antifungal Agent Synthesis

The compound F2493-1309 serves as a key intermediate in the synthesis of the antifungal agent Posaconazole . Compared to existing antifungal drugs, Posaconazole exhibits higher potency against a broad range of fungal pathogens, including Aspergillus, Candida, and Cryptococcus . Its unique chemical structure contributes to this enhanced efficacy.

Chemical Biology of Epigenetic Modifications

F2493-1309 is relevant in the field of chemical modifications on biomolecules. Researchers are increasingly recognizing that chemical derivatization of nucleobases within DNA and RNA, as well as amino acids in proteins, establishes a second layer of information. Investigating F2493-1309’s impact on epigenetic processes could yield valuable insights .

Fluorescent Probes (FPs) and Nanobodies

Fluorescent probes play a crucial role in biological research. F2493-1309, with its unique structure, could serve as a potential fluorescent probe. Researchers have been exploring nanobodies targeting FPs, including their antibodies, to enhance imaging and detection capabilities. Investigating F2493-1309’s suitability as an FP or its interaction with nanobodies could be an exciting avenue .

Enantioselective Borane Reduction

F2493-1309 has been involved in enantioselective borane reduction of trifluoroacetophenone. This reaction pathway highlights its potential in synthetic chemistry and asymmetric synthesis .

Forensic Identification

In forensic genetics, X-chromosomal short tandem repeats (X-STRs) are essential. F2493-1309 could be a valuable addition to the SureID® X37 system, which simultaneously amplifies 36 X-STR loci. Its sensitivity, stability, and reliability make it suitable for typical forensic cases. Population investigations further confirm its utility as a potent supplementary tool in forensic applications .

Antibacterial Properties

While not directly studied for antibacterial properties, F2493-1309’s structural features suggest potential. Similar compounds, such as triazolothiadiazoles, have demonstrated antimicrobial potency. Further research could explore F2493-1309’s antibacterial effects .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N2O5/c1-26-17-6-11(7-18(27-2)19(17)28-3)20(25)23-10-13-9-16(29-24-13)14-5-4-12(21)8-15(14)22/h4-9H,10H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFAKWKVQAQDAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(methoxymethyl)-1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole](/img/structure/B6559938.png)

![3,5-dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B6559954.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide](/img/structure/B6559958.png)

![N-(3,5-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6559965.png)

![N-(3,5-dimethoxyphenyl)-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6559972.png)

![1-(benzenesulfonyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B6559980.png)

![N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B6559990.png)

![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B6559996.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide](/img/structure/B6560013.png)

![3,4,5-trimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6560020.png)

![2-(benzylamino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6560032.png)

![2-[(2,5-difluorophenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6560040.png)